molecular formula C17H16BrN5O B2902107 5-amino-1-benzyl-N-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 900013-21-0

5-amino-1-benzyl-N-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2902107
M. Wt: 386.253
InChI Key: NUGXOWULABMAIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-1-benzyl-N-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has been synthesized for various scientific research applications. This compound has gained significant attention due to its potential therapeutic properties and its ability to target specific biological pathways. In

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '5-amino-1-benzyl-N-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide' involves the reaction of 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid with 4-bromo-3-methylaniline in the presence of a coupling agent, followed by the addition of an amine protecting group and subsequent deprotection to yield the final product.

Starting Materials
5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid, 4-bromo-3-methylaniline, Coupling agent, Amine protecting group, Deprotecting agent

Reaction
Step 1: Dissolve 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid and 4-bromo-3-methylaniline in a suitable solvent., Step 2: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to the reaction mixture and stir at room temperature for several hours., Step 3: Purify the crude product by column chromatography to obtain the desired intermediate product., Step 4: Protect the amine group of the intermediate product using a suitable amine protecting group such as tert-butyloxycarbonyl (Boc) or benzyl (Bzl)., Step 5: Deprotect the amine group using a suitable deprotecting agent such as trifluoroacetic acid (TFA) to yield the final product, 5-amino-1-benzyl-N-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide.

Mechanism Of Action

The mechanism of action of 5-amino-1-benzyl-N-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves the inhibition of specific enzymes and signaling pathways. This compound has been found to inhibit the activity of certain kinases and phosphatases that are involved in cancer cell proliferation and survival. It has also been found to inhibit the replication of certain viruses and bacteria.

Biochemical And Physiological Effects

5-amino-1-benzyl-N-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral and bacterial replication, and reduce inflammation. This compound has also been found to have neuroprotective effects and to improve cognitive function.

Advantages And Limitations For Lab Experiments

The advantages of using 5-amino-1-benzyl-N-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments include its high purity and specificity for certain biological pathways. However, the limitations of using this compound include its potential toxicity and the need for further optimization of its synthesis method.

Future Directions

For research on 5-amino-1-benzyl-N-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide include the optimization of its synthesis method, the identification of its specific targets and mechanisms of action, and the development of more potent and selective analogs. This compound also has potential applications in the development of therapeutics for various diseases, including cancer, viral infections, and neurodegenerative disorders.
In conclusion, 5-amino-1-benzyl-N-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has been synthesized for various scientific research applications. This compound has shown potential therapeutic properties and has been extensively studied for its ability to target specific biological pathways. Further research is needed to optimize its synthesis method, identify its specific targets and mechanisms of action, and develop more potent and selective analogs.

Scientific Research Applications

5-amino-1-benzyl-N-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential therapeutic properties. It has been found to have anticancer, antiviral, and antibacterial activities. This compound has also been studied for its ability to inhibit specific enzymes and signaling pathways that are involved in various diseases.

properties

IUPAC Name

5-amino-1-benzyl-N-(4-bromo-3-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN5O/c1-11-9-13(7-8-14(11)18)20-17(24)15-16(19)23(22-21-15)10-12-5-3-2-4-6-12/h2-9H,10,19H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGXOWULABMAIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-benzyl-N-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

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